Valacyclovir Hydrochloride
Valacyclovir Hydrochloride
Valacyclovir hydrochloride is an organic molecular entity.
Valacyclovir hydrochloride is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) to:
Treat certain types of herpes simplex virus (HSV) infections, including genital herpes (genital lesions) and cold sores (herpes labialis)
Prevent genital herpes from recurring
Reduce the risk of transmitting genital herpes to other people
Treat varicella zoster virus (VZV) infections, including chicken pox (primary varicella infection) and shingles (herpes zoster)
HSV and VZV infections can be opportunistic infections (OIs) of HIV. An OI is an infection that occurs more frequently or is more severe in people with weakened immune systems—such as people with HIV—than in people with healthy immune systems.
Valacyclovir Hydrochloride is the hydrochloride salt of valacyclovir. Valacyclovir is an acyclovir prodrug that, after metabolization, inhibits viral DNA replication. It is used in the management of herpes simplex and varicella zoster infections, as well as prophylactically for human cytomegalovirus infections.
VALACYCLOVIR HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and has 4 approved and 6 investigational indications.
Valaciclovir (INN) or valacyclovir (USAN) is an antiviral drug used in the management of herpes simplex and herpes zoster (shingles). It is a prodrug, being converted in vivo to aciclovir. It is marketed by GlaxoSmithKline under the trade name Valtrex or Zelitrex. [Wikipedia]
See also: Acyclovir (has active moiety); Valacyclovir (salt form of).
Valacyclovir hydrochloride is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) to:
Treat certain types of herpes simplex virus (HSV) infections, including genital herpes (genital lesions) and cold sores (herpes labialis)
Prevent genital herpes from recurring
Reduce the risk of transmitting genital herpes to other people
Treat varicella zoster virus (VZV) infections, including chicken pox (primary varicella infection) and shingles (herpes zoster)
HSV and VZV infections can be opportunistic infections (OIs) of HIV. An OI is an infection that occurs more frequently or is more severe in people with weakened immune systems—such as people with HIV—than in people with healthy immune systems.
Valacyclovir Hydrochloride is the hydrochloride salt of valacyclovir. Valacyclovir is an acyclovir prodrug that, after metabolization, inhibits viral DNA replication. It is used in the management of herpes simplex and varicella zoster infections, as well as prophylactically for human cytomegalovirus infections.
VALACYCLOVIR HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and has 4 approved and 6 investigational indications.
Valaciclovir (INN) or valacyclovir (USAN) is an antiviral drug used in the management of herpes simplex and herpes zoster (shingles). It is a prodrug, being converted in vivo to aciclovir. It is marketed by GlaxoSmithKline under the trade name Valtrex or Zelitrex. [Wikipedia]
See also: Acyclovir (has active moiety); Valacyclovir (salt form of).
Brand Name:
Vulcanchem
CAS No.:
124832-27-5
VCID:
VC20740785
InChI:
InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1
SMILES:
Array
Molecular Formula:
C13H21ClN6O4
Molecular Weight:
360.80 g/mol
Valacyclovir Hydrochloride
CAS No.: 124832-27-5
Cat. No.: VC20740785
Molecular Formula: C13H21ClN6O4
Molecular Weight: 360.80 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.
Specification
| Description | Valacyclovir hydrochloride is an organic molecular entity. Valacyclovir hydrochloride is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) to: Treat certain types of herpes simplex virus (HSV) infections, including genital herpes (genital lesions) and cold sores (herpes labialis) Prevent genital herpes from recurring Reduce the risk of transmitting genital herpes to other people Treat varicella zoster virus (VZV) infections, including chicken pox (primary varicella infection) and shingles (herpes zoster) HSV and VZV infections can be opportunistic infections (OIs) of HIV. An OI is an infection that occurs more frequently or is more severe in people with weakened immune systems—such as people with HIV—than in people with healthy immune systems. Valacyclovir Hydrochloride is the hydrochloride salt of valacyclovir. Valacyclovir is an acyclovir prodrug that, after metabolization, inhibits viral DNA replication. It is used in the management of herpes simplex and varicella zoster infections, as well as prophylactically for human cytomegalovirus infections. VALACYCLOVIR HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and has 4 approved and 6 investigational indications. Valaciclovir (INN) or valacyclovir (USAN) is an antiviral drug used in the management of herpes simplex and herpes zoster (shingles). It is a prodrug, being converted in vivo to aciclovir. It is marketed by GlaxoSmithKline under the trade name Valtrex or Zelitrex. [Wikipedia] See also: Acyclovir (has active moiety); Valacyclovir (salt form of). |
|---|---|
| CAS No. | 124832-27-5 |
| Molecular Formula | C13H21ClN6O4 |
| Molecular Weight | 360.80 g/mol |
| IUPAC Name | 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride |
| Standard InChI | InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1 |
| Standard InChI Key | ZCDDBUOENGJMLV-QRPNPIFTSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
| Canonical SMILES | CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
| Appearance | Solid powder |
| Melting Point | 170-172 |
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